![molecular formula C9H12BrN B1341968 2-(4-Bromophenyl)-N-methylethanamine CAS No. 725683-06-7](/img/structure/B1341968.png)
2-(4-Bromophenyl)-N-methylethanamine
Overview
Description
Scientific Research Applications
Synthesis of Triarylpyrimidines
2-(4-Bromophenyl)-N-methylethanamine is used in the synthesis of triarylpyrimidines. The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate . This compound is expected to show strong DNA binding affinity .
Synthesis of Pyrazinoisoquinoline Derivatives
This compound is used in the synthesis of pyrazinoisoquinoline derivatives . These derivatives have various applications in medicinal chemistry due to their diverse biological activities.
Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide
2-(4-Bromophenyl)-N-methylethanamine is also used in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide . This compound has potential applications in pharmaceutical research.
Synthesis of Alkyl Arylamino Sufides
This compound is used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides . These compounds have potential applications in organic synthesis.
Antimicrobial Applications
2-(4-Bromophenyl)-N-methylethanamine derivatives have been studied for their antimicrobial activities . These compounds could potentially be used to combat drug resistance by pathogens.
Anticancer Applications
Derivatives of 2-(4-Bromophenyl)-N-methylethanamine have also been studied for their anticancer activities . These compounds could potentially be used to combat drug resistance in cancerous cells.
properties
IUPAC Name |
2-(4-bromophenyl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLDHHONSQXJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593169 | |
Record name | 2-(4-Bromophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-N-methylethanamine | |
CAS RN |
725683-06-7 | |
Record name | 2-(4-Bromophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(4-bromophenyl)ethyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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